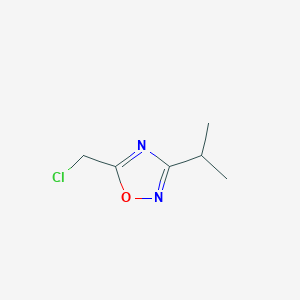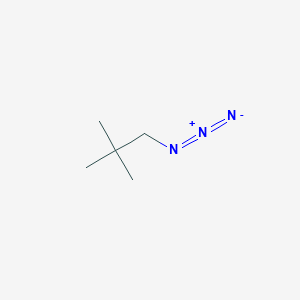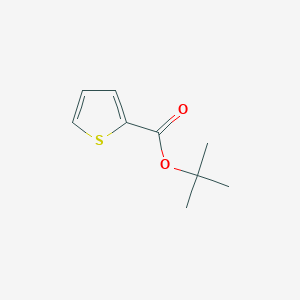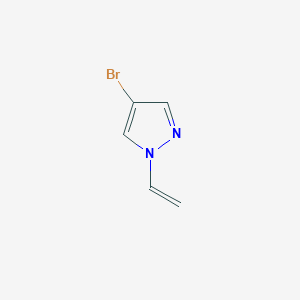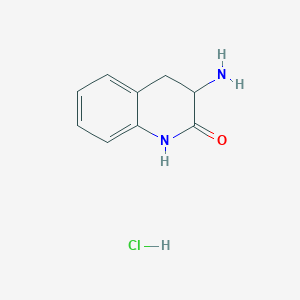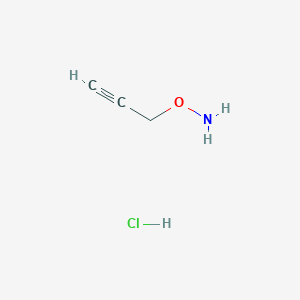
6-Bromo-2,3-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dichlorophenol: is an organic compound with the molecular formula C₆H₃BrCl₂O and a molecular weight of 241.9 g/mol . It is a substituted phenol, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 6-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler phenolic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted phenols with different functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
科学的研究の応用
6-Bromo-2,3-dichlorophenol has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of 6-Bromo-2,3-dichlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2,3-Dichlorophenol: Lacks the bromine atom, resulting in different reactivity and properties.
4-Bromo-2,3-dichlorophenol: Has the bromine atom in a different position, affecting its chemical behavior.
2,4,6-Trichlorophenol: Contains three chlorine atoms, leading to distinct chemical and physical properties.
Uniqueness: 6-Bromo-2,3-dichlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement imparts unique reactivity and properties, making it valuable for specific chemical and industrial applications.
特性
IUPAC Name |
6-bromo-2,3-dichlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPAUPWRNOGNLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543391 |
Source


|
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-45-0 |
Source


|
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
